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6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one

Catalog No.
S7054808
CAS No.
M.F
C20H22N2O3
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-car...

Product Name

6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one

IUPAC Name

6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H22N2O3/c1-13-11-22(18(12-25-13)15-5-3-2-4-6-15)20(24)16-9-17(14-7-8-14)21-19(23)10-16/h2-6,9-10,13-14,18H,7-8,11-12H2,1H3,(H,21,23)

InChI Key

JWYFJXMNFKPICY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CO1)C2=CC=CC=C2)C(=O)C3=CC(=O)NC(=C3)C4CC4
6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one, also known as CPI-1205, is a small molecule inhibitor of the histone methyltransferase enhancer of zeste homolog 2 (EZH2) with potential anticancer activity. CPI-1205 binds to the EZH2 catalytic site, inhibiting histone H3 lysine 27 trimethylation (H3K27me3) and inducing tumor cell apoptosis. In this paper, we will discuss the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of CPI-1205.
EZH2 is a member of the polycomb repressive complex 2 (PRC2), which catalyzes the trimethylation of H3K27, leading to transcriptional repression of target genes. EZH2 is overexpressed in various types of cancer, and its overexpression is associated with poor prognosis and resistance to chemotherapy. Therefore, EZH2 has been recognized as a potential target for cancer therapy. 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one is a selective inhibitor of EZH2, which has shown promising results in preclinical studies and is currently under clinical development.
6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one is a yellow powder with a molecular formula of C29H29N3O3. It has a molecular weight of 479.57 g/mol and a melting point of 187-189°C. 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol, but insoluble in water.
The synthesis of 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one involves the reaction of 6-cyclopropyl-1,3-dimethyl-5-nitrosouracil with 2-methyl-5-phenylmorpholine-4-carboxylic acid, followed by a condensation reaction with 2-acetylpyridine and cyclization with PPA (polyphosphoric acid). The structure of 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one has been confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Several analytical methods have been developed for the quantification of 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one in biological samples, including liquid chromatography-mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), and ultraviolet-visible (UV-Vis) spectroscopy. These methods have been validated and used in preclinical and clinical studies to determine the pharmacokinetics and pharmacodynamics of 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one.
6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one has shown potent antitumor activity in preclinical studies, both as a single agent and in combination with other anticancer agents. 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one has been shown to induce cell cycle arrest, apoptosis, and differentiation of cancer cells, potentially through the suppression of EZH2-mediated H3K27me3. 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one has also been shown to enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-L1 antibodies, in preclinical models.
In preclinical studies, 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one has shown a favorable safety profile, with no significant toxicity observed at doses that induce antitumor activity. However, further studies are needed to assess the safety and tolerability of 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one in clinical trials.
6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one has shown potential applications in various areas of cancer research, including the development of novel anticancer agents, the study of epigenetic mechanisms in cancer, and the enhancement of immunotherapy. 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one has also been shown to have potential applications in non-oncological diseases, such as sickle cell disease and Duchenne muscular dystrophy.
6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one is currently under clinical development for the treatment of various types of cancer, including lymphoma, multiple myeloma, and advanced solid tumors. Several clinical trials are ongoing to evaluate the safety and efficacy of 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one as a single agent or in combination with other anticancer agents.
The discovery of 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one and other EZH2 inhibitors has opened up new avenues for cancer therapy and has stimulated research on the role of epigenetic mechanisms in cancer. The development of 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one and other small molecule inhibitors of EZH2 also has potential for the treatment of non-oncological diseases, as mentioned previously.
Although 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one has shown promising results in preclinical studies, several limitations and challenges remain. Further studies are needed to optimize the dosing and schedule of 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one in clinical trials, as well as to identify potential biomarkers of response and resistance. In addition, the development of resistance to EZH2 inhibitors, as seen in other targeted therapies, remains a concern. Therefore, combination therapies and the investigation of synergistic effects with other agents are warranted. Finally, the potential long-term toxicity of EZH2 inhibitors, particularly in non-oncological diseases, requires further investigation.
of research involving 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one include:
- Evaluation of the safety and efficacy of 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one in larger clinical trials and in different types of cancer
- Identification of biomarkers of response and resistance to 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one
- Investigation of combination therapies with other anticancer agents, such as immune checkpoint inhibitors and chemotherapy
- Characterization of the epigenetic landscape of different types of cancer to better understand the role of EZH2 and its inhibitors
- Investigation of the potential applications of EZH2 inhibitors in non-oncological diseases
- Development of more potent and selective EZH2 inhibitors with improved pharmacokinetic properties and fewer off-target effects
6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one is a selective inhibitor of EZH2 with potential anticancer activity. The discovery of 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one and other EZH2 inhibitors has opened up new avenues for cancer therapy and has stimulated research on the role of epigenetic mechanisms in cancer. Although 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one has shown promising results in preclinical studies, further studies are needed to optimize its dosing and schedule, identify biomarkers of response and resistance, and investigate potential combination therapies and long-term toxicity. The future directions of research involving 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one include evaluation in larger clinical trials and investigations into its potential applications in non-oncological diseases.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

338.16304257 g/mol

Monoisotopic Mass

338.16304257 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-26-2023

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